Cas no 932710-48-0 (Glutaraldehyde bis-(O-pentafluorophenylmethyloxime))

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is a highly specialized chemical reagent primarily used in advanced organic synthesis and derivatization applications. Its key structural features include two pentafluorophenylmethyloxime moieties, which enhance reactivity and selectivity in crosslinking and conjugation reactions. The compound is particularly valued for its stability and efficiency in forming stable adducts with carbonyl groups, making it useful in analytical chemistry for derivatizing aldehydes and ketones. The electron-withdrawing pentafluorophenyl groups improve its performance in mass spectrometry and HPLC applications by increasing detection sensitivity. Its high purity and well-defined reactivity profile make it a reliable choice for research requiring precise molecular modifications.
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) structure
932710-48-0 structure
Product Name:Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
CAS No:932710-48-0
MF:C19H12F10N2O2
MW:490.294819831848
CID:999517
PubChem ID:16211058
Update Time:2025-06-25

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) Chemical and Physical Properties

Names and Identifiers

    • Glutaraldehyde-O-2,3,4,5,6-PFBHA-Oxime
    • GLUTARALDEHYDE BIS-(O-PENTAFLUOROPHENYLMETHYL-OXIME)
    • glutaraldehyde O,O-di((perfluorophenyl)methyl) dioxime
    • Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
    • YAGVMVPKFZBARN-IBLZLIEZSA-N
    • Glutaraldehyde bis-(O-2,3,4,5,6-PFBHA-oxime)
    • Glutaraldehyde bis-(O-pentafluorophenylmethyloxime), analytical standard
    • 932710-48-0
    • (E)-N,N'-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]pentane-1,5-diimine
    • GS-8034
    • AKOS037653292
    • 1,11-BIS(2,3,4,5,6-PENTAFLUOROPHENYL)-2,10-DIOXA-3,9-DIAZAUNDECA-3,8-DIENE
    • (1E,5E)-N,N'-Bis[(pentafluorobenzyl)oxy]-1,5-pentanediimine
    • Inchi: 1S/C19H12F10N2O2/c20-10-8(11(21)15(25)18(28)14(10)24)6-32-30-4-2-1-3-5-31-33-7-9-12(22)16(26)19(29)17(27)13(9)23/h4-5H,1-3,6-7H2/b30-4+,31-5+
    • InChI Key: YAGVMVPKFZBARN-IBLZLIEZSA-N
    • SMILES: FC1C(=C(C(=C(C=1CO/N=C/CCC/C=N/OCC1C(=C(C(=C(C=1F)F)F)F)F)F)F)F)F

Computed Properties

  • Exact Mass: 490.07390925g/mol
  • Monoisotopic Mass: 490.07390925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.2
  • XLogP3: 4.6

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-228254-10 mg
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime),
932710-48-0
10mg
¥2,181.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-228254-10mg
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime),
932710-48-0
10mg
¥2181.00 2023-09-05

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) Related Literature

Additional information on Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)

Introduction to Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) and Its Significance in Modern Chemical Research

The compound with the CAS number 932710-48-0, specifically named as Glutaraldehyde bis-(O-pentafluorophenylmethyloxime), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This specialized chemical entity has garnered attention in recent years due to its unique structural properties and potential applications in various scientific domains. The presence of both glutaraldehyde and pentafluorophenylmethyloxime moieties in its molecular framework endows it with distinct reactivity and utility, making it a subject of considerable interest among researchers.

At the core of understanding this compound lies its chemical composition. The CAS number 932710-48-0 serves as a unique identifier, ensuring precise referencing in scientific literature and industrial applications. The name Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) highlights the key functional groups: glutaraldehyde, a dialdehyde compound known for its reactivity in forming cross-links, and pentafluorophenylmethyloxime, which introduces electron-withdrawing fluorine atoms to enhance stability and reactivity. This combination suggests a molecule adept at participating in complex synthetic pathways.

Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds. The glutaraldehyde bis-(O-pentafluorophenylmethyloxime) structure is particularly intriguing because it can serve as a versatile intermediate in the synthesis of more complex molecules. For instance, its aldehyde groups are highly reactive towards nucleophiles, allowing for the formation of Schiff bases or other adducts that can be further functionalized. This property makes it valuable in drug discovery efforts, where rapid and efficient synthesis of novel compounds is crucial.

The pentafluorophenylmethyloxime moiety adds another layer of complexity. The fluorine atoms not only increase the electronic density around the oxygen atoms but also introduce lipophilicity, which can influence solubility and metabolic stability. This balance between hydrophilic and hydrophobic interactions is often exploited in pharmaceutical design to optimize bioavailability and target specificity. In fact, recent studies have demonstrated that compounds incorporating pentafluoroaryl groups exhibit enhanced binding affinity to certain biological targets, making them promising candidates for therapeutic development.

In the realm of material science, the unique properties of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) have also been explored. Its ability to form stable cross-linked networks makes it a candidate for polymerization processes, where it could contribute to the development of novel materials with tailored properties. For example, researchers have investigated its use in creating hydrogels with controlled porosity and mechanical strength, which could find applications in drug delivery systems or as scaffolds for tissue engineering.

From an industrial perspective, the synthesis of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) presents both challenges and opportunities. While the individual components are well-studied, optimizing their reaction conditions to achieve high yields and purity requires careful consideration. Advances in catalytic methods have recently enabled more efficient synthesis routes, reducing waste and improving scalability. These innovations are critical for translating laboratory discoveries into commercially viable products.

The potential applications of this compound extend beyond traditional chemical synthesis. In analytical chemistry, derivatives of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) have been used as reagents for detecting trace metals or other analytes through spectrophotometric or chromatographic techniques. The strong coordination ability of the aldehyde groups allows them to bind selectively with certain metal ions, providing a sensitive detection method.

Furthermore, the growing interest in green chemistry has prompted researchers to explore more sustainable methods for producing Glutaraldehyde bis-(O-pentafluorophenylmethyloxime). Recent work has focused on using renewable feedstocks or catalytic systems that minimize energy consumption and environmental impact. Such efforts align with global trends toward sustainable industrial practices and highlight the compound's relevance beyond mere academic curiosity.

In conclusion, the compound identified by CAS number 932710-48-0 as Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) represents a significant advancement in chemical research due to its unique structure and versatile applications. Its role as an intermediate in pharmaceutical synthesis, material science innovation, and analytical methodologies underscores its importance across multiple scientific disciplines. As research continues to uncover new possibilities for this compound, its impact on modern chemistry is likely to grow even further.

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